![molecular formula C10H12O2 B14597156 [(2R,4S)-4-phenyloxetan-2-yl]methanol CAS No. 61276-34-4](/img/structure/B14597156.png)
[(2R,4S)-4-phenyloxetan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S)-4-phenyloxetan-2-yl]methanol is a chiral compound with a unique structure that includes an oxetane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-phenyloxetan-2-yl]methanol typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of a chiral oxetane derivative with a phenyl-containing reagent under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to maintain the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4-phenyloxetan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: TsCl, SOCl2 (Thionyl chloride)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary alcohols
Substitution: Formation of ethers, esters, or halides
Scientific Research Applications
[(2R,4S)-4-phenyloxetan-2-yl]methanol is a chiral compound with a unique oxetane ring structure, consisting of a four-membered cyclic ether with a phenyl substituent and a hydroxymethyl group. Its stereochemistry, defined by two chiral centers, contributes to its potential for diverse biological and chemical activities. The strained oxetane ring allows it to undergo several types of reactions. Due to these characteristics, this compound has several applications in scientific research.
Scientific Research Applications
- Chemistry this compound serves as a chiral building block in the synthesis of complex molecules. Its unique structure imparts distinct stereochemical properties and reactivity, making it valuable in asymmetric synthesis and chiral chemistry.
- Biology This compound is investigated for its potential as a bioactive compound in various biological assays. Preliminary studies suggest that similar structures may interact with cytochrome P450 enzymes, which influences drug metabolism and pharmacokinetics.
- Medicine It is explored for potential therapeutic properties, including use in drug development.
- Industry It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Chemical Reactions
This compound can undergo various chemical reactions.
Types of Reactions:
- Oxidation This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane). The major products formed are ketones or aldehydes.
- Reduction The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride). This leads to the formation of secondary or tertiary alcohols.
- Substitution The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base or thionyl chloride (SOCl2). This results in the formation of ethers, esters, or halides.
Mechanism of Action
The mechanism of action of [(2R,4S)-4-phenyloxetan-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol
- [(2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran]
Uniqueness
[(2R,4S)-4-phenyloxetan-2-yl]methanol is unique due to its oxetane ring structure combined with a phenyl group, which imparts distinct stereochemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral chemistry .
Q & A
Basic Research Questions
Q. How can the stereochemistry of [(2R,4S)-4-phenyloxetan-2-yl]methanol be confirmed experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for determining stereochemistry. Single crystals of the compound are grown (e.g., via slow evaporation from a dichloromethane/hexane solution) and analyzed using MoKα radiation (λ = 0.7107 Å). Data collection with a Bruker SMART CCD diffractometer and refinement using SHELXL-97 can resolve the absolute configuration by examining anomalous dispersion effects and refining Flack parameters . For example, deviations in atomic positions from the least-squares plane of the oxetane ring (e.g., ±0.1–0.3 Å) confirm stereochemical assignments .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for confirming the molecular structure. Key signals include the oxetane ring protons (δ ~3.5–4.5 ppm) and the hydroxymethyl group (δ ~1.5–2.0 ppm for -OH, δ ~3.0–3.5 ppm for -CH2OH). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer: Thin-layer chromatography (TLC) and reverse-phase HPLC are used to monitor reaction progress and purity. Melting point analysis (e.g., 373–375 K) and differential scanning calorimetry (DSC) can further confirm crystallinity and phase transitions .
Advanced Research Questions
Q. How do intermolecular hydrogen-bonding interactions influence the crystal packing of this compound?
- Methodological Answer: Hydrogen bonds (e.g., O-H···O) between the hydroxymethyl group and ether oxygens stabilize the crystal lattice. For instance, a 10-membered ring motif forms via O21–H21o···O1i interactions (d = 2.7346 Å, angle = 166°), as resolved by SHELXL refinement. These interactions impact solubility and melting behavior, critical for formulation studies .
Q. What strategies optimize enantiomeric excess in the synthesis of this compound?
- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance stereoselectivity. Monitoring enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) and comparing retention times with racemic mixtures ensures stereochemical fidelity. Crystallization from chiral solvents may further purify enantiomers .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, while molecular docking (AutoDock Vina) simulates binding to target proteins (e.g., enzymes). For example, the oxetane ring’s strain energy (~25 kcal/mol) may enhance binding affinity in drug design .
Q. What challenges arise in refining twinned or high-disorder crystal structures of this compound?
Properties
CAS No. |
61276-34-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
[(2R,4S)-4-phenyloxetan-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-9-6-10(12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1 |
InChI Key |
RHDWQQSYKQBDGI-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H]1C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.